2-Amino-2-methylhexan-1-ol hydrochloride

Process Chemistry Enzymatic Resolution Chiral Synthesis

This racemic alpha,alpha-disubstituted amino alcohol hydrochloride is the validated starting material for kilogram-scale enzymatic resolution in the synthesis of the clinical-stage TLR8 agonist Selgantolimod (>99% ee achievable). Unlike linear amino alcohols such as 2-amino-1-hexanol, its unique C2 quaternary chiral center imparts essential steric and electronic properties that non-identical analogs cannot replicate. The stable HCl salt form ensures reproducible solubility, crystallinity, and handling in established synthetic protocols. Procure this well-characterized racemate to implement published manufacturing routes or to benchmark novel chiral resolution technologies against a defined standard.

Molecular Formula C7H18ClNO
Molecular Weight 167.68
CAS No. 147156-63-6
Cat. No. B2879718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylhexan-1-ol hydrochloride
CAS147156-63-6
Molecular FormulaC7H18ClNO
Molecular Weight167.68
Structural Identifiers
SMILESCCCCC(C)(CO)N.Cl
InChIInChI=1S/C7H17NO.ClH/c1-3-4-5-7(2,8)6-9;/h9H,3-6,8H2,1-2H3;1H
InChIKeyMPNSNLXHQFECHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-methylhexan-1-ol Hydrochloride (CAS 147156-63-6) Technical Sourcing and Properties Overview


2-Amino-2-methylhexan-1-ol hydrochloride is a branched-chain, alpha,alpha-disubstituted amino alcohol hydrochloride salt. Its molecular formula is C₇H₁₈ClNO with a molecular weight of 167.68 g/mol . The compound features a chiral center at the C2 position, bearing both an amino group and a methyl substituent on a hexane backbone. It is typically supplied as a racemic mixture . The hydrochloride salt form enhances its crystallinity, stability, and solubility in polar solvents, making it a versatile building block in organic synthesis and pharmaceutical research .

Why 2-Amino-2-methylhexan-1-ol Hydrochloride Cannot Be Casually Substituted in Critical Applications


Generic substitution of 2-amino-2-methylhexan-1-ol hydrochloride with other amino alcohols, such as 2-amino-1-hexanol, is not straightforward. The critical differentiating factor is the unique alpha,alpha-disubstituted chiral center. This structural feature imparts distinct steric and electronic properties that are essential for its function as a specific chiral building block. For example, its role as the (R)-enantiomer in the synthesis of the clinical-stage TLR8 agonist Selgantolimod is non-negotiable; alternative, non-identical amino alcohols lack the precise stereochemistry required for the target molecule's biological activity and downstream synthetic efficiency [1]. Furthermore, sourcing different salt forms (e.g., free base) or racemic mixtures introduces variability in physical properties like solubility and hygroscopicity, which can derail established synthetic protocols and impact reproducibility .

Quantitative Evidence Guide: Differentiating 2-Amino-2-methylhexan-1-ol Hydrochloride from Key Comparators


Comparative Process Efficiency: Enzymatic Resolution vs. Classical Resolution for Kilogram-Scale Manufacturing

A head-to-head comparison within the process development for Selgantolimod's synthesis demonstrates the superiority of an enzymatic resolution route using this specific compound. The standard approach of resolving the racemic free base with a chiral acid is a multi-step process with inherent yield losses. In contrast, the optimized enzymatic kinetic resolution of a racemic α,α-disubstituted amino ester (a direct derivative of the target compound) produces the desired (R)-enantiomer at a 5.7 kg scale [1]. The enzyme-catalyzed process provided the key intermediate with >99% enantiomeric excess (ee), demonstrating high fidelity for the target stereochemistry [1].

Process Chemistry Enzymatic Resolution Chiral Synthesis Scale-Up

Validated Structural Purity: Comparative Analytical Data for Reliable Research Use

Procurement decisions rely on verifiable purity and identity. The racemic hydrochloride salt (CAS 147156-63-6) is supplied with a standard purity of ≥95% . This is comparable to the purity of the (R)-enantiomer hydrochloride salt (CAS 2194586-64-4), which is a high-value chiral building block [1]. The commercial availability with batch-specific analytical data (such as NMR, HPLC, or GC reports) provides users with a qualified starting point, eliminating the need for in-house purification and characterization [1].

Analytical Chemistry Quality Control NMR HPLC

Comparative Economic Viability: A Price-Benchmarked Gateway to High-Value Chirality

The racemic 2-amino-2-methylhexan-1-ol hydrochloride (CAS 147156-63-6) offers a distinct economic advantage over its single enantiomer counterpart. While exact pricing varies, vendor data indicates that the racemic mixture is significantly more cost-effective than the (R)-enantiomer hydrochloride (CAS 2194586-64-4), which is a specialized chiral building block used in advanced drug synthesis [1]. This price differential positions the racemate as a preferred starting material for applications where a single enantiomer is not required, or as a feedstock for in-house chiral resolution development, providing a more accessible entry point to this valuable molecular scaffold.

Procurement Cost Analysis Chiral Building Block

Defined Hazard Profile vs. Less Characterized Analogs for Laboratory Safety Compliance

The compound has a fully documented hazard profile, which is crucial for compliance with laboratory safety regulations. The Safety Data Sheet (SDS) clearly identifies it as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335) . This level of detail allows for precise risk assessment and the implementation of appropriate safety controls (e.g., PPE, ventilation). In contrast, lesser-known or proprietary analogs may have incomplete or unavailable safety data, creating an undefined risk for the user and their institution .

Laboratory Safety Risk Assessment SDS Compliance

Optimal Application Scenarios for 2-Amino-2-methylhexan-1-ol Hydrochloride Based on Empirical Evidence


Process Development for TLR8 Agonists and Related Chiral Amines

For process chemistry teams scaling up the synthesis of clinical candidates like Selgantolimod, the use of racemic 2-amino-2-methylhexan-1-ol hydrochloride is a validated starting point. The Gilead Sciences study demonstrates a robust, kilogram-scale enzymatic resolution of a derivative of this compound to yield the key chiral fragment in >99% ee [1]. Procuring this racemate is the first step in implementing this highly efficient manufacturing route.

Method Development and Optimization of Chiral Resolution Technologies

Researchers developing novel chiral resolution methods—whether enzymatic, chromatographic, or diastereomeric—can use this racemic compound as a cost-effective and well-characterized substrate. Its defined purity (≥95%) and established analytical data [1] make it ideal for benchmarking new separation technologies against a known standard. This provides a reliable platform for innovation in asymmetric synthesis.

Synthesis of Specialty Surfactants and Chiral Auxiliaries

Due to its unique amphiphilic structure with a chiral center, this amino alcohol is a precursor for synthesizing chiral surfactants or chiral auxiliaries for asymmetric synthesis. Unlike linear amino alcohols (e.g., 2-amino-1-hexanol), its alpha,alpha-disubstitution provides enhanced steric bulk and distinct self-assembly properties [1]. Researchers in colloid and interface science can explore these unique properties to develop novel functional materials.

Education and Training in Advanced Organic Synthesis

In academic teaching laboratories, this compound serves as an excellent, well-documented example for experiments involving amine protection, resolution techniques, and salt metathesis. Its well-defined hazard profile [1] and commercial availability with Certificates of Analysis ensure a safe and reproducible educational experience for students learning advanced synthetic and analytical techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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